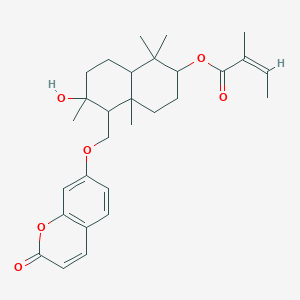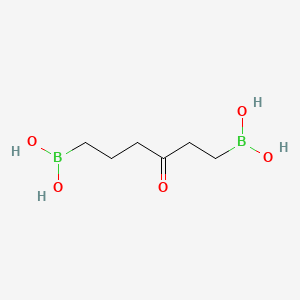
4-Methoxy-2-(trifluoromethoxy)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(trifluoromethoxy)cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoromethoxybenzene under specific conditions. One common method is the Perkin reaction, where the aldehyde reacts with an acid anhydride in the presence of a base to form the cinnamic acid derivative . Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamic acid to its corresponding alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(trifluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(trifluoromethoxy)cinnamic acid: Similar structure but with different positioning of the methoxy and trifluoromethoxy groups.
4-Methoxy-2-(trifluoromethyl)cinnamic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Methoxy-2-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and trifluoromethoxy groups provides a distinct electronic environment that can affect the compound’s interactions with other molecules.
Propiedades
Fórmula molecular |
C11H9F3O4 |
|---|---|
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
(E)-3-[4-methoxy-2-(trifluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ |
Clave InChI |
BABHLMVABDIBIK-HWKANZROSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/C(=O)O)OC(F)(F)F |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


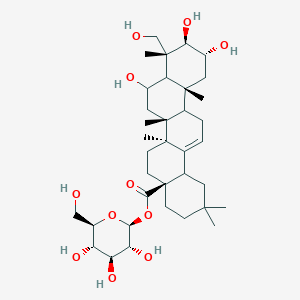
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
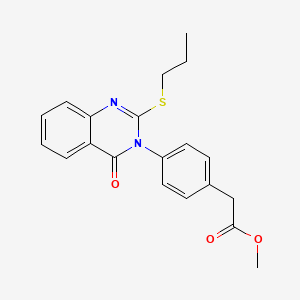
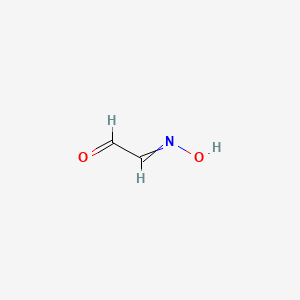
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
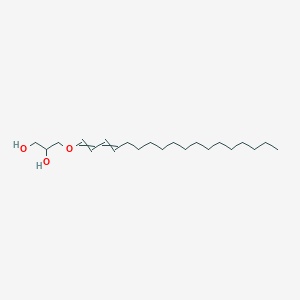
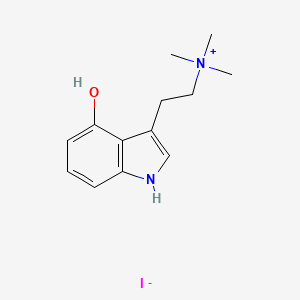
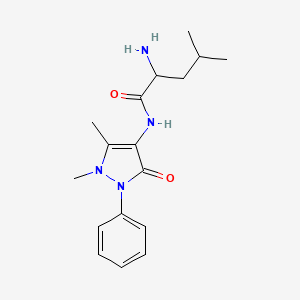
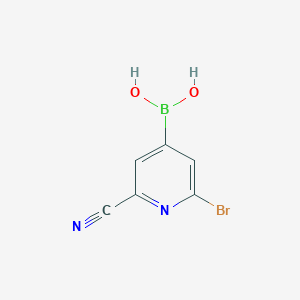
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
